molecular formula C7H8F2N2O B598485 (6-(Difluoromethoxy)pyridin-3-yl)methanamine CAS No. 1198103-43-3

(6-(Difluoromethoxy)pyridin-3-yl)methanamine

Cat. No.: B598485
CAS No.: 1198103-43-3
M. Wt: 174.151
InChI Key: HSOFZBGNUGJSBV-UHFFFAOYSA-N
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Description

(6-(Difluoromethoxy)pyridin-3-yl)methanamine is an organic compound with the molecular formula C7H8F2N2O It is a derivative of pyridine, featuring a difluoromethoxy group at the 6-position and a methanamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Difluoromethoxy)pyridin-3-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-hydroxypyridine.

    Introduction of Difluoromethoxy Group: The hydroxyl group is replaced with a difluoromethoxy group using a suitable fluorinating agent such as difluoromethyl ether.

    Formation of Methanamine Group: The resulting intermediate undergoes a reaction with formaldehyde and ammonia to introduce the methanamine group at the 3-position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hypervalent iodine compounds can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(6-(Difluoromethoxy)pyridin-3-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of (6-(Difluoromethoxy)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The methanamine group may facilitate the formation of hydrogen bonds, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    (6-Methoxypyridin-3-yl)methanamine: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    (6-Chloropyridin-3-yl)methanamine: Contains a chlorine atom instead of a difluoromethoxy group.

    (6-Trifluoromethoxypyridin-3-yl)methanamine: Features a trifluoromethoxy group instead of a difluoromethoxy group.

Uniqueness: (6-(Difluoromethoxy)pyridin-3-yl)methanamine is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.

Properties

IUPAC Name

[6-(difluoromethoxy)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O/c8-7(9)12-6-2-1-5(3-10)4-11-6/h1-2,4,7H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOFZBGNUGJSBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00739520
Record name 1-[6-(Difluoromethoxy)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00739520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198103-43-3
Record name 1-[6-(Difluoromethoxy)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00739520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [6-(difluoromethoxy)pyridin-3-yl]methanamine
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